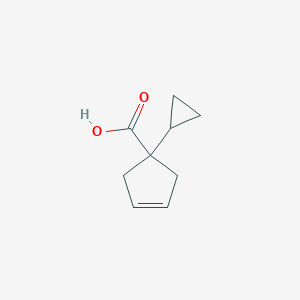
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid is an organic compound characterized by a cyclopropyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo cycloaddition reactions with alkenes to form cyclopropane derivatives . These reactions are facilitated by the formation of carbenes or carbenoids, which are highly reactive intermediates.
Comparison with Similar Compounds
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be compared with other cycloalkane derivatives:
Cyclopropane: Similar in reactivity due to the strained ring structure, but lacks the carboxylic acid group.
Cyclopentane: Less reactive due to the absence of the cyclopropyl group and the double bond.
Cyclohexane: More stable and less reactive compared to cyclopropylcyclopentene derivatives.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-cyclopropylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9(7-3-4-7)5-1-2-6-9/h1-2,7H,3-6H2,(H,10,11) |
InChI Key |
WZYQWSLDRGYGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC=CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















